molecular formula C16H11NO4 B2735031 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 110768-31-5

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B2735031
CAS No.: 110768-31-5
M. Wt: 281.267
InChI Key: XVDRNJOUTFCUSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid is a chemical compound with the molecular formula C16H11NO4 and a molecular weight of 281.26 g/mol . This compound belongs to the class of isoindole derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of o-phthalic acids or anhydrides with amines. One common method uses isopropanol (IPA) and water as solvents at reflux temperature, with silica-supported niobium (SiO2-tpy-Nb) as a catalyst. This method yields the final product with moderate to excellent yields (41-93%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1,3-Dioxo-2-o-tolyl-2,3-dihydro-1H-isoindole-5-carboxylic acid can be compared with other isoindole derivatives, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-9-4-2-3-5-13(9)17-14(18)11-7-6-10(16(20)21)8-12(11)15(17)19/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDRNJOUTFCUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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